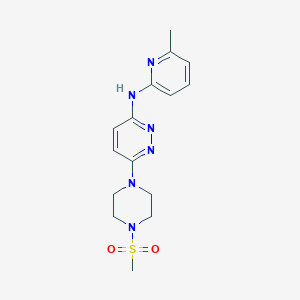

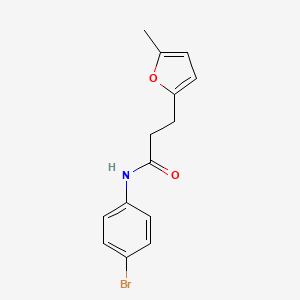

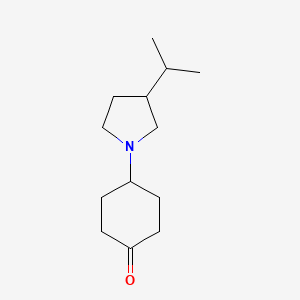

![molecular formula C9H8O2S B2958829 Benzo[b]thiophene-3-ol, 4-methoxy- CAS No. 99595-78-5](/img/structure/B2958829.png)

Benzo[b]thiophene-3-ol, 4-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . This class of heterocycles is present in a large number of natural and non-natural compounds. Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Synthesis Analysis

Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . Different catalysts and substrates have been applied for benzo[b]thiophene synthesis . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene is C8H6S . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical and Chemical Properties Analysis

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .Scientific Research Applications

Synthesis Methodologies

The synthesis of benzo[b]thiophene derivatives, including those with 4-methoxy groups, often involves intramolecular cyclization and aromatic nucleophilic substitution reactions. David et al. (2005) described efficient access to 2-aryl-3-substituted benzo[b]thiophenes through a method that provides 2-aryl-3-amino or phenoxybenzo[b]thiophenes directly from the benzo[b]thiophene core, achieving about 35% overall yield in 5 steps (David et al., 2005).

Biological Activities

Benzo[b]thiophene molecules have been identified as important tools in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrating potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).

Materials Applications

Laali et al. (2007) investigated the electrophilic chemistry of thia-PAHs, including benzo[b]thiophene derivatives with 4-methoxy groups, reporting the first examples of stable carbocations from these compounds. The study also covered S-alkylated onium salts and model electrophilic substitutions, which have implications for materials science, particularly in the development of organic photoelectric materials and organic semiconductors (Laali et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzothiophene derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Mode of Action

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the observed biological activities .

Biochemical Pathways

Benzothiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzothiophene derivatives would be an important area of study to understand their bioavailability and therapeutic potential .

Result of Action

Benzothiophene derivatives have been shown to have strong biological activities, suggesting that they can induce significant changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of benzothiophene derivatives .

Biochemical Analysis

Biochemical Properties

Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .

Cellular Effects

Benzothiophene derivatives have been reported to exhibit strong antioxidant and anti-inflammatory properties, contributing to their ability to neutralize free radicals and inhibit inflammatory mediators .

Molecular Mechanism

Benzothiophene derivatives have been reported to exert their effects through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and interfering with tumor growth pathways .

Temporal Effects in Laboratory Settings

Benzothiophene derivatives have been reported to exhibit long-term effects on cellular function .

Dosage Effects in Animal Models

Benzothiophene derivatives have been reported to exhibit dose-dependent effects in animal models .

Metabolic Pathways

Benzothiophene derivatives have been reported to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiophene derivatives have been reported to exhibit excellent optimization influence on the OTFT performance with an improved hole transport mobility .

Subcellular Localization

Benzothiophene derivatives have been reported to exhibit aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour .

Properties

IUPAC Name |

4-methoxy-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYUYGRDAMFESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

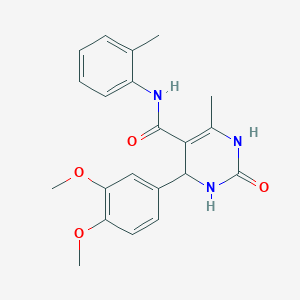

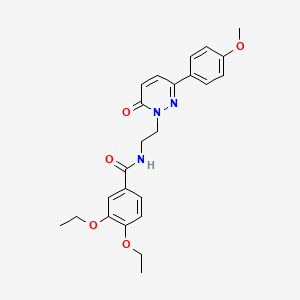

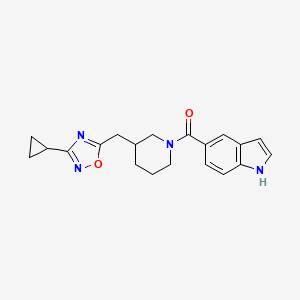

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

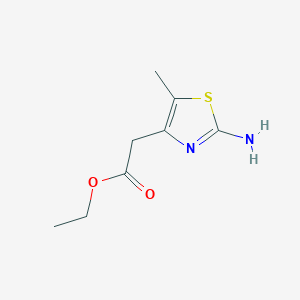

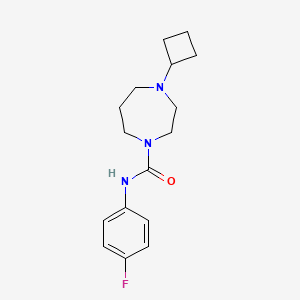

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

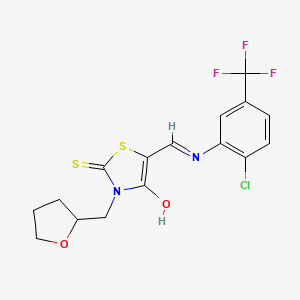

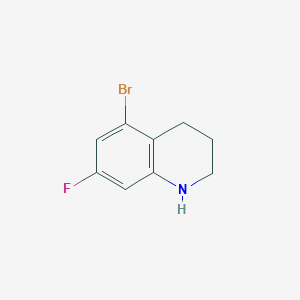

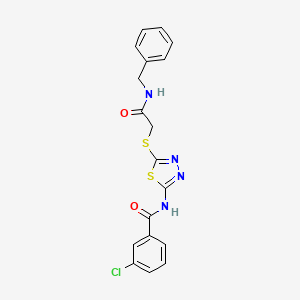

![1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea](/img/structure/B2958768.png)